molecular formula C19H18ClN3O2 B2391429 (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-98-8

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2391429
CAS No.: 946371-98-8
M. Wt: 355.82
InChI Key: KCXKLPLKFQJJIV-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • 2,5-dimethylbenzyl 1H-1,2,3-triazole-4-carboxylate
  • 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the 2,5-dimethylbenzyl and 4-chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXKLPLKFQJJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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